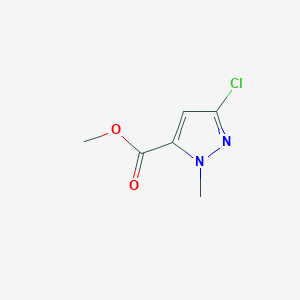

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVYKJUTAPFZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736611 | |

| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173841-06-0 | |

| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Section 1: Introduction and Scope

The pyrazole ring system is a foundational scaffold in modern chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its unique electronic and structural properties make it a privileged structure in the development of pharmaceuticals and agrochemicals.[1] Within this class, substituted pyrazole carboxylates serve as critical intermediates for synthesizing more complex molecules.

This guide provides a comprehensive technical overview of the physicochemical properties of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , a key building block in chemical synthesis. Due to the specificity of this substitution pattern, direct experimental data in publicly available literature is sparse. Therefore, this document will also draw upon data from its immediate precursor, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid [2], to provide a scientifically grounded and holistic profile. We will explore its molecular identity, core physical properties, spectroscopic signature, and chemical reactivity.

Furthermore, this guide is designed for the practicing scientist. It goes beyond a simple recitation of data to explain the causality behind experimental choices and provides validated, step-by-step protocols for the synthesis and characterization of this important intermediate.

Section 2: Molecular Identity and Structure

The structural identity of a compound is the bedrock of its chemical behavior. This compound is derived from its corresponding carboxylic acid via esterification. This transformation significantly alters its physical properties, particularly polarity, solubility, and reactivity.

Caption: Esterification of the carboxylic acid precursor.

Table 1: Core Molecular Identifiers

| Property | 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | This compound |

| Molecular Formula | C₅H₅ClN₂O₂[2] | C₆H₇ClN₂O₂ |

| Molecular Weight | 160.56 g/mol | 174.58 g/mol |

| Monoisotopic Mass | 160.00395 Da[2] | 174.01960 Da |

| CAS Number | 19536-33-9 (representative) | Not broadly indexed |

| Canonical SMILES | CN1C(=CC(=N1)Cl)C(=O)O[2] | CN1C(=CC(=N1)Cl)C(=O)OC |

| InChIKey | CSKGTUGORXMNNS-UHFFFAOYSA-N[2] | (Predicted) ZLVBPJLYUFLXIJ-UHFFFAOYSA-N |

Section 3: Core Physicochemical Properties

The physical state, solubility, and partitioning behavior of a compound dictate its handling, reaction conditions, and potential biological interactions. The properties of the target ester are compared with its acid precursor below.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Rationale and Comparative Insights |

| Appearance | White to off-white crystalline solid (Predicted) | Based on analogous compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, which appears as a white to green powder or crystal.[3] |

| Melting Point | Data not available in cited literature. | The related 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162-166 °C.[3] The methyl ester is expected to have a lower melting point than its parent carboxylic acid due to the absence of strong hydrogen-bonding dimers. An experimental protocol for determination is provided in Section 5.1. |

| Boiling Point | Decomposes at atmospheric pressure (Predicted). | High molecular weight heterocyclic compounds often have high boiling points and may decompose before boiling. Distillation would require high vacuum. |

| Solubility | Low solubility in water; Soluble in polar organic solvents (Methanol, Ethyl Acetate, Dichloromethane, DMSO). | The ester is less polar than its carboxylic acid precursor and lacks the ability to donate a hydrogen bond to water, resulting in lower aqueous solubility. Its organic structure favors solubility in common organic solvents.[4] |

| pKa | Not applicable (for the ester). The precursor acid's pKa is estimated to be ~2-3. | The ester lacks an acidic proton. The parent carboxylic acid's pKa is influenced by the electron-withdrawing nature of the pyrazole ring and the chloro substituent. |

| LogP (XlogP) | 1.1 (Predicted for the acid)[2] | The octanol-water partition coefficient (LogP) for the methyl ester is predicted to be significantly higher (approx. 1.8-2.2) than the acid, as the polar carboxyl group is masked by the methyl group, increasing its lipophilicity. |

Section 4: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in chemical research. Spectroscopic methods provide a fingerprint of the molecule's structure. Below are the expected spectral characteristics for this compound.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~ 6.8-7.0 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.

-

δ ~ 3.9-4.1 ppm (s, 3H): This singlet is assigned to the N-methyl (N-CH₃) protons. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.

-

δ ~ 3.8-3.9 ppm (s, 3H): This singlet represents the protons of the methyl ester (O-CH₃).

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~ 160-162 ppm: Ester carbonyl carbon (C=O).

-

δ ~ 145-150 ppm: C5 of the pyrazole ring (attached to the carboxylate).

-

δ ~ 135-140 ppm: C3 of the pyrazole ring (attached to Cl).

-

δ ~ 110-115 ppm: C4 of the pyrazole ring (attached to H).

-

δ ~ 52-54 ppm: Methyl ester carbon (O-CH₃).

-

δ ~ 38-40 ppm: N-methyl carbon (N-CH₃).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~2950-3000 cm⁻¹: C-H stretching from the methyl groups.

-

~1725-1740 cm⁻¹: A strong, sharp absorbance characteristic of the ester C=O stretch. This is a key differentiator from the carboxylic acid precursor, which would show a C=O stretch around 1700 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.[5]

-

~1550-1580 cm⁻¹: C=N and C=C stretching within the pyrazole ring.

-

~1200-1250 cm⁻¹: C-O stretching of the ester group.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): Expected at m/z 174 (³⁵Cl) and 176 (³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.

-

Key Fragments: A prominent fragment would be observed at m/z 143/145, corresponding to the loss of the methoxy radical (•OCH₃). Another fragment at m/z 115/117 would result from the loss of the entire carbomethoxy group (•CO₂CH₃).

-

Section 5: Experimental Protocols

Trustworthy data is derived from robust and reproducible methods. This section provides validated protocols for the synthesis and characterization of the title compound.

Protocol 5.1: Synthesis of this compound

This two-step protocol proceeds via an acid chloride intermediate, which is a reliable method for esterifying heterocyclic carboxylic acids.

Caption: Workflow for the synthesis of the target ester.

Methodology:

-

Acid Chloride Formation: To a solution of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Solvent Removal: After cooling, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a yellow oil or solid and is used immediately in the next step without further purification.

-

Esterification: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g). Cool the solution to 0 °C in an ice bath.

-

Add anhydrous methanol (2.0 eq) followed by the slow, dropwise addition of triethylamine (1.2 eq) to act as an acid scavenger.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

Protocol 5.2: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and can also reveal information about sample purity and thermal stability.

-

Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting range (e.g., 200 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature can also be reported.

Section 6: Chemical Reactivity and Stability

Understanding the reactivity of an intermediate is key to its successful use in multi-step syntheses.

Caption: Key reactions of the pyrazole ester.

-

Stability: The compound is stable under standard laboratory conditions (ambient temperature, protected from light). It should be stored in a tightly sealed container in a cool, dry place.

-

Hydrolysis: As an ester, it is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) with an alkali hydroxide like NaOH is typically faster and more irreversible, yielding the carboxylate salt.

-

Amidation: This is the most significant reaction for its application. The ester can react with primary or secondary amines to form the corresponding carboxamide. This reaction is fundamental to the synthesis of numerous pesticides and pharmaceuticals, including the insecticide Tebufenpyrad, which is an N-substituted pyrazole carboxamide.[4] The reaction may require heat or the use of a Lewis acid catalyst to proceed at a reasonable rate.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases to prevent decomposition.

Section 7: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related pyrazole derivatives provides essential guidance.[6][7]

-

Hazard Identification:

-

Handling Protocols:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Avoid breathing dust or fumes. Wash hands thoroughly after handling.[8]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.[9]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Disclaimer: This safety information is based on analogous structures. Users must consult a compound-specific Safety Data Sheet (SDS) before handling and take all necessary precautions.

Section 8: Conclusion

This compound is a valuable and versatile intermediate in synthetic organic chemistry. While its physical properties are not yet extensively documented, a robust profile can be constructed through analysis of its parent acid and related structures. Its key features—a modifiable ester handle and a substituted pyrazole core—make it an ideal starting point for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. The experimental protocols and predictive data provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling its safe handling, effective use, and unambiguous characterization.

References

- 1. jocpr.com [jocpr.com]

- 2. PubChemLite - 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. Tebufenpyrad - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 173841-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, with CAS number 173841-02-6, is a halogenated pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it serves as a privileged scaffold in medicinal chemistry and agrochemical research. The substitution pattern of this particular molecule, featuring a chloro group, a methyl group, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Pyrazole carboxylic acid derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the known properties, potential synthesis, and applications of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, tailored for a scientific audience.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 173841-02-6 | [3] |

| Molecular Formula | C5H5ClN2O2 | [3] |

| Molecular Weight | 160.56 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥ 99% (typical for commercial grades) | |

| Storage Temperature | 2-8°C | [1][3] |

Note: Some sources describe the physical form as a liquid, which may refer to a solution or the molten state, as a specific melting point is not consistently reported.[4]

Synthesis

A detailed, peer-reviewed synthesis protocol for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is not currently available. However, based on patents for structurally similar compounds, such as 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a plausible synthetic route can be proposed.[5][6] This would likely involve a multi-step process starting from a suitable pyrazole precursor.

A hypothetical synthesis could involve the following key transformations:

-

N-methylation: Introduction of the methyl group onto the pyrazole nitrogen. This is often achieved using a methylating agent like dimethyl sulfate or a methyl halide.

-

Chlorination: Introduction of the chloro group onto the pyrazole ring. This can be accomplished using various chlorinating agents, such as sulfuryl chloride or N-chlorosuccinimide.

-

Carboxylation or Hydrolysis: If the synthesis starts from a precursor with a different functional group at the 5-position (e.g., a methyl or cyano group), an oxidation or hydrolysis step would be necessary to form the carboxylic acid. Alternatively, if the synthesis builds the ring, the carboxylic acid or an ester thereof might be introduced as part of one of the starting materials.

The following diagram illustrates a generalized, hypothetical synthetic workflow.

Caption: Hypothetical synthesis workflow for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

It is crucial to note that this is a generalized and hypothetical pathway. The actual synthesis would require careful optimization of reaction conditions, reagents, and purification methods.

Potential Applications and Mechanism of Action

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is primarily utilized as a chemical intermediate in research and development.[1] Its structural motifs are found in various biologically active molecules.

Agrochemicals

A significant application of related pyrazole carboxylic acids is in the synthesis of pesticides. For instance, the structurally similar compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a key component of the insecticide and acaricide Tebufenpyrad .[7] Tebufenpyrad functions as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[7] This inhibition disrupts cellular respiration, leading to a lack of ATP production and ultimately cell death in the target pests.

Given the structural similarities, it is plausible that derivatives of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid could also exhibit inhibitory activity against mitochondrial complex I. This suggests a potential mechanism of action for novel agrochemicals developed from this scaffold.

Caption: Postulated mechanism of action via mitochondrial complex I inhibition.

Pharmaceuticals

The pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[8][9] The carboxylic acid group of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid provides a convenient handle for the synthesis of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug development programs.

Safety and Handling

According to available Safety Data Sheets (SDS), 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is classified as a hazardous substance.[1]

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]

Recommended Safety Precautions:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate respiratory protection.[1]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. Recommended storage is between 2-8°C.[1]

Conclusion

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to known biologically active molecules, particularly mitochondrial complex I inhibitors, suggests promising avenues for future investigation. Researchers working with this compound should proceed with the appropriate safety precautions due to its irritant nature. As a versatile scaffold, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid will likely continue to be a useful building block in the development of novel and efficacious chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 3. 3-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 7. Tebufenpyrad - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-chloro-1-methyl-pyrazole Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-chloro-1-methyl-pyrazole carboxylate are foundational scaffolds in medicinal chemistry, valued for their role in the development of a wide range of therapeutic agents.[1][2][3] Their biological activity is profoundly influenced by their three-dimensional structure and substituent patterns. Consequently, accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize these molecules. It offers an in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and spectroscopy. By synthesizing practical, field-proven insights with established scientific principles, this document serves as a vital resource for scientists dedicated to the precise structural elucidation of this important class of heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in pharmaceutical development.[4] This structural motif is present in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[5] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

The introduction of a chloro group at the 3-position and a carboxylate ester at the 5-position of a 1-methyl-pyrazole ring creates a molecule with distinct electronic and steric properties. These substituents are not merely decorative; they are critical for modulating:

-

Biological Activity: Halogen atoms can enhance binding affinity to target proteins through halogen bonding and can alter metabolic stability.[6]

-

Physicochemical Properties: The ester group influences solubility, lipophilicity, and the ability to act as a hydrogen bond acceptor.

-

Synthetic Versatility: The chloro and ester groups serve as valuable synthetic handles for further molecular elaboration.

Given these factors, a robust and multi-faceted approach to spectroscopic characterization is not just recommended—it is essential for ensuring the identity, purity, and integrity of any synthesized compound destined for biological evaluation.

Synthesis and Sample Preparation

To analyze a compound, one must first synthesize it. A common and reliable method for preparing a representative molecule, Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , is crucial for obtaining high-quality material for spectroscopic analysis. While various synthetic routes exist, a typical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by methylation and chlorination.[7]

For the purpose of this guide, we will reference a generalized synthetic workflow. Purity is paramount, as impurities can introduce confounding signals in all forms of spectroscopy, leading to misinterpretation of the data.

General Synthetic Workflow

The synthesis of a target molecule like this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity.

Caption: High-level workflow for the synthesis of the target pyrazole derivative.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol. Specific reagents and conditions may vary, and researchers should consult primary literature for optimized procedures.[8]

-

Cyclization: React an appropriate β-keto ester with hydrazine hydrate to form the initial pyrazole ring.

-

Causality: This is a classic Knorr pyrazole synthesis, a reliable method for forming the heterocyclic core.[2]

-

-

N-Methylation: Treat the pyrazole with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF or acetonitrile).

-

Causality: The base deprotonates the pyrrole-like nitrogen (N1), creating a nucleophilic anion that readily attacks the methylating agent.

-

-

Chlorination: Introduce the chloro group using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

-

Causality: These reagents are effective electrophilic chlorinating agents for electron-rich heterocyclic systems. The reaction must be carefully controlled to prevent over-chlorination or side reactions.

-

-

Aqueous Work-up: Quench the reaction mixture and use a liquid-liquid extraction (e.g., with ethyl acetate and water) to separate the organic product from inorganic salts and water-soluble impurities.

-

Purification: Purify the crude product using silica gel column chromatography.

-

Causality: This step is critical for removing unreacted starting materials and side products, ensuring the sample is pure enough for unambiguous spectroscopic analysis. The solvent system (e.g., a hexane/ethyl acetate gradient) is chosen based on the polarity of the target compound.

-

-

Purity Verification: Confirm the purity of the final compound using techniques like TLC, HPLC, and melting point analysis before proceeding to detailed spectroscopic characterization. The target molecule, this compound, is described as a white to yellow sticky oil or semi-solid.

Core Spectroscopic Analysis

A combination of spectroscopic techniques is required for complete structural elucidation. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

-

N-CH₃ (Methyl on Nitrogen): This group is expected to appear as a sharp singlet. Its chemical shift will be influenced by the aromatic pyrazole ring, typically appearing in the range of δ 3.8-4.2 ppm .

-

O-CH₃ (Methyl Ester): This group will also be a sharp singlet. Being attached to an oxygen atom, it is slightly deshielded and typically resonates around δ 3.8-4.0 ppm .

-

C4-H (Pyrazole Ring Proton): This is the sole proton directly attached to the pyrazole ring. It will appear as a singlet, as there are no adjacent protons to couple with. Its position is influenced by the electron-withdrawing chloro and carboxylate groups, placing it further downfield, typically in the range of δ 6.5-7.5 ppm .[9]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole C4-H | 6.5 - 7.5 | Singlet (s) | 1H |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | 3H |

| O-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H |

| Table 1: Predicted ¹H NMR data for this compound. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule.

-

C=O (Ester Carbonyl): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another. It will appear significantly downfield, typically in the range of δ 160-165 ppm .[10][11]

-

C3 and C5 (Ring Carbons bonded to Cl and C=O): These carbons are directly attached to electronegative atoms or groups. C3, bonded to chlorine, and C5, bonded to the carboxylate, will be found downfield. Expected ranges are approximately δ 140-150 ppm .[12]

-

C4 (Ring Carbon bonded to H): This carbon, bonded to a hydrogen, will be the most upfield of the ring carbons, typically appearing around δ 110-115 ppm .[10]

-

N-CH₃ and O-CH₃: The methyl carbons will be found in the upfield region of the spectrum. The N-CH₃ is typically around δ 35-40 ppm , while the O-CH₃ of the ester is usually further downfield, around δ 50-55 ppm .[10]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Ester) | 160 - 165 |

| C 5-COOCH₃ | 145 - 150 |

| C 3-Cl | 140 - 148 |

| C 4-H | 110 - 115 |

| O-C H₃ | 50 - 55 |

| N-C H₃ | 35 - 40 |

| Table 2: Predicted ¹³C NMR data for this compound. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.

-

C=O Stretch (Ester): This will be one of the most intense and sharpest bands in the spectrum. For an α,β-unsaturated ester like this, the peak is expected in the range of 1710-1730 cm⁻¹ .[11]

-

C=N and C=C Stretch (Pyrazole Ring): The aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6]

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch will be visible in the 1200-1300 cm⁻¹ range.

-

C-Cl Stretch: The carbon-chlorine stretch is often weaker and appears in the fingerprint region, typically between 600-800 cm⁻¹ .[4]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1710 - 1730 | Strong, Sharp |

| Pyrazole Ring | C=N / C=C Stretch | 1400 - 1600 | Medium |

| Ester C-O | C-O Stretch | 1200 - 1300 | Strong |

| Chloroalkene | C-Cl Stretch | 600 - 800 | Medium-Weak |

| Table 3: Key IR absorption bands for this compound. |

Mass Spectrometry (MS): Molecular Weight and Formula

Mass spectrometry provides the molecular weight and can help confirm the elemental composition of the molecule. For this compound (C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 174.02 g/mol .

A critical diagnostic feature is the isotopic pattern of chlorine . Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

-

M+ peak: Corresponding to the molecule containing ³⁵Cl.

-

M+2 peak: Corresponding to the molecule containing ³⁷Cl.

The ratio of the intensities of the M+ to M+2 peaks will be approximately 3:1 . This distinctive pattern is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Caption: Logic diagram showing the expected MS chlorine isotope pattern.

Integrated Data Analysis: A Self-Validating System

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from all methods. The process should be a self-validating loop where each piece of data corroborates the others.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of NMR spectroscopy to offer a comprehensive characterization of this heterocyclic compound.

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1] The precise structural elucidation of these compounds is paramount for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2]

This guide focuses on this compound, a molecule featuring a substituted pyrazole core. The arrangement of substituents—a chloro group at C3, an N-methyl group at N1, and a methyl carboxylate group at C5—creates a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the rational design of new pyrazole-based molecules.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct singlet signals. The absence of proton-proton coupling simplifies the spectrum, allowing for a direct correlation between the signals and the chemical environments of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Singlet | 1H | H4 | The sole proton on the pyrazole ring, its chemical shift is influenced by the adjacent chloro and carboxylate groups. |

| ~3.9-4.1 | Singlet | 3H | N-CH₃ | The N-methyl group is typically observed in this region, deshielded by the aromatic pyrazole ring. |

| ~3.8-3.9 | Singlet | 3H | O-CH₃ | The methyl ester protons are in a chemical environment similar to other methyl esters. |

Causality of Chemical Shifts in the ¹H NMR Spectrum

-

H4 Proton: The chemical shift of the H4 proton is the most diagnostic signal in the aromatic region. Its precise position is influenced by the electronic effects of the substituents at C3 and C5. The electron-withdrawing nature of the chloro and methyl carboxylate groups is expected to deshield the H4 proton, shifting its resonance downfield compared to unsubstituted pyrazole.[3]

-

N-Methyl Protons (N-CH₃): The protons of the N-methyl group are directly attached to the pyrazole ring nitrogen. Their chemical shift is influenced by the aromaticity of the ring and the anisotropic effects of the nearby substituents. A singlet is expected due to the absence of adjacent protons.

-

O-Methyl Protons (O-CH₃): The chemical shift of the methyl ester protons is generally found in a predictable region and is less influenced by the substitution pattern on the pyrazole ring compared to the ring proton. This signal will also appear as a sharp singlet.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~160-165 | C=O (ester) | The carbonyl carbon of the methyl ester group is expected to resonate at a significantly downfield chemical shift. |

| ~145-150 | C3 | The carbon atom bearing the chloro substituent is deshielded and will appear downfield. |

| ~138-142 | C5 | The carbon attached to the methyl carboxylate group and the N-methyl group. |

| ~110-115 | C4 | The protonated carbon of the pyrazole ring, its chemical shift is sensitive to the electronic environment. |

| ~52-54 | O-CH₃ | The carbon of the methyl ester group. |

| ~38-42 | N-CH₃ | The carbon of the N-methyl group. |

Rationale for ¹³C Chemical Shift Assignments

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

-

Ring Carbons (C3, C4, C5): The positions of the pyrazole ring carbons are influenced by the substituents. The C3 carbon, bonded to the electronegative chlorine atom, is expected to be the most deshielded of the ring carbons.[4] The C5 carbon, attached to the ester group, will also be shifted downfield. The C4 carbon, being the only protonated ring carbon, will have a distinct chemical shift that can be confirmed using a DEPT or HSQC experiment.[2]

-

Substituent Carbons (C=O, O-CH₃, N-CH₃): The carbonyl carbon of the ester is readily identifiable by its characteristic downfield shift. The O-methyl and N-methyl carbons will appear in the upfield region of the spectrum, with their precise locations determined by their local electronic environments.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and ¹H NMR Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

-

Acquisition Parameters:

¹³C NMR Acquisition

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Acquisition Mode: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Pulse Angle: 30 degrees.[5]

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Advanced 2D NMR Experiments for Structural Confirmation

While the 1D spectra are likely sufficient for structural confirmation of this relatively simple molecule, 2D NMR experiments can provide definitive assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H and ¹³C spectra, showing which protons are directly attached to which carbons. For this compound, it would show a correlation between the H4 proton and the C4 carbon.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

The N-CH₃ protons to C5 and the N1-attached ring carbon.

-

The O-CH₃ protons to the C=O carbon.

-

The H4 proton to C3 and C5.

-

Visualization of Key Structural and NMR Correlations

The following diagrams illustrate the molecular structure and the expected key NMR correlations that are instrumental in the structural elucidation of this compound.

Figure 1: Molecular structure of this compound.

Figure 2: Key predicted HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By integrating theoretical predictions based on the analysis of related structures with established principles of NMR spectroscopy, this document serves as a valuable resource for the structural characterization of this and similar pyrazole derivatives. The detailed experimental protocol and discussion of advanced NMR techniques offer a practical framework for obtaining and interpreting high-quality spectral data, ensuring scientific integrity and accelerating research and development efforts.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

The Pyrazole Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] When functionalized with a carboxylate group, this scaffold gives rise to a class of molecules—substituted pyrazole carboxylates—with a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. We will delve into their roles as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents, offering field-proven insights into the experimental design and mechanistic underpinnings that drive their therapeutic potential.

The Pyrazole Carboxylate Scaffold: Physicochemical Properties and Design Rationale

The pyrazole nucleus is an aromatic heterocycle that offers a unique combination of physicochemical properties, making it an attractive scaffold in drug design.[1] Its two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-2)—can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.[1]

The introduction of a carboxylate group (-COOH or its ester/amide derivatives) significantly influences the molecule's polarity, solubility, and binding capabilities. This functional group can participate in ionic interactions and hydrogen bonding within enzyme active sites or receptor binding pockets. Furthermore, the pyrazole ring is considered a bioisostere for other aromatic systems like benzene, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced water solubility, which are favorable for pharmacokinetic profiles.[1]

Strategic Advantages in Drug Design:

-

Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, contributing to improved in vivo half-life.[4]

-

Tunable Properties: The substituents on the pyrazole ring and the nature of the carboxylate derivative (acid, ester, amide) can be readily modified to fine-tune the molecule's electronic properties, steric profile, and overall pharmacology.

-

Versatile Synthesis: A wide array of synthetic methodologies allows for the creation of diverse libraries of substituted pyrazole carboxylates for high-throughput screening.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

One of the most well-established therapeutic applications of pyrazole derivatives is in the management of inflammation.[2][5][6][7] The diaryl-substituted pyrazole, Celecoxib, is a prime example of a selective COX-2 inhibitor, highlighting the scaffold's potential in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are largely mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[11] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation.[11] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.

Substituted pyrazole carboxylates, like Celecoxib, achieve their selectivity through specific interactions with the active site of the COX-2 enzyme.[8][10] The larger active site of COX-2, compared to COX-1, accommodates the bulkier substituents often found on the pyrazole ring of these inhibitors.[10] The sulfonamide moiety of Celecoxib, for instance, binds to a hydrophilic side pocket present in COX-2 but not in COX-1.[10]

Caption: Mechanism of selective COX-2 inhibition by pyrazole carboxylates like Celecoxib.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Diaryl Substitution: The presence of two aryl groups at positions 3 and 5 of the pyrazole ring is a common feature for potent COX-2 inhibition.

-

Sulfonamide Moiety: A para-sulfonamide group on one of the aryl rings is crucial for COX-2 selectivity, as seen in Celecoxib.[9]

-

Trifluoromethyl Group: The trifluoromethyl group at position 3 of the pyrazole ring in Celecoxib contributes to its high potency.[9]

Anticancer Activity: A Multi-targeted Approach

Substituted pyrazole carboxylates have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth.[2][12][13][14][15]

Key Molecular Targets and Mechanisms of Action

-

Enzyme Inhibition:

-

ALKBH1 Demethylase: Certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer.[16]

-

Telomerase: Pyrazole-5-carboxamide derivatives have shown potent inhibitory activity against telomerase, an enzyme crucial for the immortalization of cancer cells.[15]

-

Kinase Inhibition: Many pyrazole-containing drugs on the market are kinase inhibitors, and pyrazole carboxylates can be designed to target specific kinases involved in cancer cell signaling pathways.[4] For instance, pyrazole-5-carboxamides have been docked against human c-Met kinase.[12][13]

-

-

Induction of Apoptosis and Cell Cycle Arrest: Some pyrazole carboxylate derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[15][17] For example, a library of pyrazole-based lamellarin O analogues triggered cell death primarily through G2/M-phase arrest in human colorectal cancer cell lines.[17]

-

Disruption of DNA Interactions: Certain pyrazole carboxamides have been investigated for their ability to interact with DNA, potentially disrupting DNA replication and transcription in cancer cells.[2]

Caption: Multi-targeted anticancer mechanisms of substituted pyrazole carboxylates.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of substituted pyrazole carboxylates against cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines (e.g., HGC27, AGS for gastric cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyrazole carboxylates) and a standard drug (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a key component in many antimicrobial and antifungal agents.[18][19][20][21][22] Substituted pyrazole carboxylates have demonstrated significant activity against a range of bacterial and fungal pathogens.

Mechanisms of Action

-

Enzyme Inhibition:

-

Disruption of Cell Wall Integrity: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to cell lysis.[22]

Structure-Activity Relationship (SAR) for Antimicrobial/Antifungal Activity

-

Fusion with Other Heterocycles: Incorporating other heterocyclic rings, such as thiazole, into the pyrazole carboxylate structure can enhance antimicrobial activity.[18][26]

-

Substituents on Aryl Rings: The nature and position of substituents on any aryl groups attached to the pyrazole core can significantly impact the antimicrobial spectrum and potency.[22] For example, trifluorophenyl-substituted pyrazoles have shown potent activity against MRSA strains.[22]

Quantitative Data on Antimicrobial Activity

| Compound Class | Target Organism(s) | Activity Metric | Potency | Reference |

| Pyrazolylthiazole Carboxylic Acids | Gram-positive bacteria | MIC | 6.25 µg/mL | [26] |

| Thiazolo-pyrazole Derivatives | MRSA | MIC | as low as 4 µg/mL | [22] |

| Pyrazole-Thiazole Hydrazones | S. aureus, K. planticola | IC₅₀ | 11.8 µM | [22] |

| Pyrazole Carboxylate with Thiazole | Valsa mali | EC₅₀ | 0.32 mg/L | [23] |

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | [27] |

Other Notable Biological Activities

The versatility of the substituted pyrazole carboxylate scaffold extends beyond the activities already discussed.

-

Enzyme Inhibition:

-

Long Chain L-2-Hydroxy Acid Oxidase (Hao2) Inhibition: Pyrazole carboxylic acids have been identified as potent and selective inhibitors of rat Hao2, an enzyme linked to blood pressure regulation.[28]

-

Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II.[29]

-

-

Cannabinoid-1 (CB1) Receptor Antagonism: Novel pyrazole carboxamides have been synthesized and evaluated as potent CB1 receptor antagonists, with potential applications in treating obesity.[30]

Conclusion and Future Perspectives

Substituted pyrazole carboxylates represent a privileged scaffold in drug discovery, consistently yielding compounds with a wide array of potent biological activities. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity against various therapeutic targets. Future research in this area will likely focus on:

-

Novel Target Identification: Utilizing pyrazole carboxylate libraries to screen against new and emerging biological targets.

-

Hybrid Molecule Design: Combining the pyrazole carboxylate scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

The continued exploration of this versatile chemical space holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit [scilit.com]

- 21. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Carboxin - Wikipedia [en.wikipedia.org]

- 26. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unsung Hero: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate as a Cornerstone in Modern Medicinal Chemistry

Abstract

In the intricate world of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. Among these, the pyrazole nucleus has consistently demonstrated its significance, forming the core of numerous approved drugs and clinical candidates. This in-depth technical guide delves into the pivotal role of a specific, highly functionalized pyrazole derivative: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 173841-06-0) . We will explore its synthesis, unique chemical reactivity, and its critical function as a key building block in the synthesis of advanced pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile intermediate in their synthetic strategies.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity. A vast array of pyrazole-containing compounds have exhibited a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The presence of this moiety in well-known drugs underscores its therapeutic importance.

While the broader family of pyrazoles is well-documented, the strategic importance of specific, functionalized derivatives often lies hidden within the complex synthetic routes of modern pharmaceuticals. This compound is one such unassuming yet critical intermediate. Its carefully orchestrated arrangement of a chloro substituent, a methyl ester, and a methylated pyrazole core provides a rich platform for diverse chemical transformations, making it a valuable tool for the medicinal chemist.

Synthesis and Physicochemical Properties

The synthetic accessibility of this compound is a key factor in its utility. While specific, detailed industrial synthesis protocols are often proprietary, the general principles can be understood from related literature. The synthesis typically involves the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by chlorination and methylation.

For instance, a general approach to substituted pyrazole-5-carboxylates involves the reaction of a hydrazine with a β-ketoester. Subsequent functional group manipulations, such as chlorination at the 3-position and N-methylation, would lead to the target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 173841-06-0 | |

| Molecular Formula | C₆H₇ClN₂O₂ | |

| Molecular Weight | 174.59 g/mol | |

| Physical Form | White to Yellow Sticky Oil to Semi-Solid | |

| Purity | Typically ≥97% | |

| Storage | Refrigerator |

The Strategic Role in Medicinal Chemistry: A Key Intermediate

The true value of this compound lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The chloro and methyl ester groups serve as handles for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

The Chloro Group: A Gateway to Diverse Functionality

The chlorine atom at the 3-position of the pyrazole ring is a key reactive site. It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, which can be tailored to optimize the pharmacological properties of the final compound.

The Methyl Ester: A Precursor to Amides and Other Functional Groups

The methyl ester at the 5-position is another crucial functional group. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, as it allows for the creation of molecules with improved metabolic stability and the ability to form key hydrogen bond interactions with biological targets. Furthermore, the carboxylic acid can be converted to other functional groups, further expanding the synthetic possibilities.

Exemplary Application in Drug Synthesis

While the direct synthesis of a marketed drug from this compound is not prominently featured in publicly available literature, its structural motifs are present in numerous patented bioactive compounds. Its close analogues are key intermediates in the synthesis of important agrochemicals, such as the insecticides/acaricides tebufenpyrad and tolfenpyrad. This highlights the industrial relevance and scalability of synthetic routes involving this type of pyrazole core.

For instance, the structurally related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, is a crucial intermediate for these agrochemicals. The synthesis of this related compound, as described in patent literature, involves the methylation of a pyrazole precursor followed by chlorination, demonstrating a synthetic logic that is directly applicable to the title compound.

Experimental Protocols: Foundational Reactions

To provide a practical context, the following are generalized, step-by-step methodologies for key transformations involving pyrazole carboxylates, based on established chemical principles.

Protocol 1: Nucleophilic Aromatic Substitution of the Chloro Group

Objective: To displace the chloro group with an amine to introduce a new substituent at the 3-position.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-150 °C and stirred for 4-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-amino-substituted pyrazole derivative.

Protocol 2: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Methodology:

-

Reaction Setup: this compound (1.0 eq) is dissolved in a mixture of methanol and water.

-

Reaction Conditions: An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), is added, and the mixture is stirred at room temperature for 2-6 hours. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is concentrated to remove the methanol. The aqueous residue is then acidified with a 1N HCl solution to a pH of 2-3, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 3: Amide Coupling

Objective: To form an amide bond between the pyrazole carboxylic acid and a primary or secondary amine.

Methodology:

-

Reaction Setup: To a solution of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) are added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or Et₃N) (2.0-3.0 eq).

-

Reaction Conditions: The mixture is stirred at room temperature for 10-15 minutes, followed by the addition of the desired amine (1.1 eq). The reaction is then stirred at room temperature for 4-16 hours. Progress is monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to give the final amide product.

Visualization of Synthetic Pathways and Logical Relationships

To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations and logical flow in its application.

An In-depth Technical Guide to Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate: A Cornerstone Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS No: 173841-06-0) is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex chemical entities. Its strategic importance is primarily rooted in its pyrazole core, a scaffold known for a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this intermediate, delving into its chemical properties, synthesis methodologies, key synthetic transformations, and safety protocols. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for scientists engaged in agrochemical and pharmaceutical research and development.

Introduction: The Strategic Value of a Versatile Pyrazole

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its presence in numerous commercial drugs and agrochemicals.[1][2] this compound represents a particularly valuable derivative. Its structure incorporates three key functional groups ripe for chemical modification: a reactive chloro substituent, a versatile methyl ester, and two nitrogen atoms within the aromatic ring that influence the molecule's electronic properties and binding capabilities.

This strategic combination makes it a sought-after intermediate for creating extensive libraries of novel compounds. The chloro group at the 3-position can be readily displaced via nucleophilic substitution, while the methyl ester at the 5-position provides a handle for hydrolysis, amidation, or reduction. The N-methyl group at the 1-position ensures regiochemical control in subsequent reactions, preventing isomerization and simplifying product profiles. This inherent reactivity and structural stability make it a cornerstone for the synthesis of high-value molecules, including fungicides, herbicides, and potential therapeutic agents.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. The key data for this compound are summarized below.

Chemical Properties

| Property | Value | Source |

| CAS Number | 173841-06-0 | |

| Molecular Formula | C₆H₇ClN₂O₂ | |

| Molecular Weight | 174.59 g/mol | |

| Appearance | White to Yellow Sticky Oil to Semi-Solid | |

| Purity | Typically ≥95-97% | [5] |

| InChI Key | HXVYKJUTAPFZGY-UHFFFAOYSA-N |

Spectroscopic Characterization

Confirming the identity and purity of this compound is crucial. Based on its structure, the expected spectroscopic data are as follows:

-

¹H NMR: The spectrum should feature three distinct singlets. The N-methyl protons would appear around 3.9-4.1 ppm, the ester methyl protons around 3.8-3.9 ppm, and the pyrazole ring proton (at C4) as a sharp singlet around 6.8-7.0 ppm.

-

¹³C NMR: The carbon spectrum will show signals for the two methyl groups, the pyrazole ring carbons (with the carbon bearing the chlorine appearing at a characteristic downfield shift), and the carbonyl carbon of the ester group (typically >160 ppm).

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 174, along with a characteristic M+2 peak at m/z 176 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Manufacturing Pathways

The industrial synthesis of substituted pyrazoles often involves multi-step sequences designed for efficiency and safety. While the precise proprietary methods for this compound are not publicly detailed, a logical and common pathway can be constructed based on established pyrazole chemistry, such as that described for analogous compounds.[6][7] The synthesis generally proceeds via cyclization to form the pyrazole core, followed by methylation and chlorination.

Generalized Synthetic Workflow

The synthesis can be visualized as a three-stage process: Pyrazole Ring Formation, N-Methylation, and C-Chlorination. The causality for this sequence is rooted in controlling regioselectivity. Performing N-methylation before chlorination ensures the methyl group is directed to the desired nitrogen and prevents potential side reactions during the chlorination step.

Caption: Generalized 3-stage synthesis workflow for the target intermediate.

Representative Experimental Protocol (Illustrative)

This protocol is a generalized representation based on methods for similar pyrazole chlorinations.[6][8]

Step 1: N-Methylation of Methyl 1H-pyrazole-5-carboxylate

-

To a stirred solution of Methyl 1H-pyrazole-5-carboxylate in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

-

Slowly add a methylating agent, such as dimethyl sulfate, at room temperature. The use of dimethyl sulfate is effective but requires stringent safety precautions due to its high toxicity.[6] Greener alternatives like dimethyl carbonate are increasingly used.[6]

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by TLC or LC-MS.

-

After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure. The crude product, Methyl 1-methyl-1H-pyrazole-5-carboxylate, is then purified, typically by distillation or chromatography.

Step 2: Chlorination of Methyl 1-methyl-1H-pyrazole-5-carboxylate

-

Dissolve the N-methylated intermediate from Step 1 in a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a chlorinating agent. Sulfuryl chloride is a common choice for its reactivity. Alternatively, systems like hydrochloric acid and hydrogen peroxide can be used, which may offer a safer profile by avoiding highly toxic reagents.[6]

-

Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 8-12 hours.

-

Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium sulfite) to neutralize excess chlorinating agent, followed by a base (e.g., sodium bicarbonate) to neutralize acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude this compound.

-

Purify the final product via vacuum distillation or column chromatography to achieve the desired purity (e.g., >97%).

Utility as a Chemical Intermediate

The true value of this compound lies in its ability to serve as a scaffold for building more complex molecules. Its two primary reactive sites, the C3-chloro and C5-ester groups, allow for sequential and orthogonal functionalization.

Caption: Reaction pathways showing the versatility of the intermediate.

Key Transformations and Applications

-

Synthesis of Pyrazole Carboxamides: Amidation of the methyl ester is a common and critical transformation. This is often achieved by direct reaction with an amine, sometimes requiring prior hydrolysis to the carboxylic acid followed by amide coupling. The resulting pyrazole carboxamide moiety is a key pharmacophore in many active ingredients, including the insecticide Tolfenpyrad and fungicides.[6]

-

Nucleophilic Substitution of Chlorine: The electron-withdrawing nature of the pyrazole ring and the ester group facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. This allows for the introduction of various functional groups, such as amines, alcohols, or thiols, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Precursor to Herbicides and Fungicides: While specific examples for this exact molecule are proprietary, structurally similar compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are known intermediates for herbicides.[4][9] The core structure is also related to Prothioconazole, a broad-spectrum systemic fungicide, highlighting the importance of the chloropyrazole scaffold in modern agrochemicals.[10][11]

Protocol: Synthesis of a Pyrazole-5-Carboxamide Derivative

This protocol illustrates the conversion of the ester to an amide, a frequent step in drug and agrochemical development.

-

Hydrolysis (Optional but common): To a solution of this compound in a mixture of methanol and water, add an aqueous solution of sodium hydroxide (2 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.[12]

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Amide Coupling: Suspend the resulting carboxylic acid in an inert solvent like dichloromethane. Add a coupling agent (e.g., HBTU or EDC) and a base (e.g., DIPEA).

-

Add the desired primary or secondary amine (1.1 equivalents) and stir the reaction at room temperature for 12-24 hours.

-